Hexane-1,6-diyl bis(4-methoxybenzoate)
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Overview
Description
Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester: is an organic compound that belongs to the class of esters It is formed by the esterification of 4-methoxybenzoic acid with hexane-1,6-diol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester typically involves the esterification reaction between 4-methoxybenzoic acid and hexane-1,6-diol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of hexane-1,6-diol and 4-methoxybenzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis and esterification processes. It also serves as a substrate in biochemical assays.
Industry: In the industrial sector, Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is used in the production of polymers and resins. Its ester linkage provides flexibility and durability to the resulting materials.
Mechanism of Action
The mechanism by which Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester exerts its effects is primarily through its ester functional groups. These groups can undergo hydrolysis in the presence of water or enzymes, leading to the release of 4-methoxybenzoic acid and hexane-1,6-diol. The hydrolysis process is catalyzed by esterases, which are enzymes that specifically target ester bonds.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Hydrolysis Pathway: The ester bond is cleaved, resulting in the formation of the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
- Bis(4-hydroxybenzoic acid)=exaneh-1,6-diyl ester
- Bis(4-chlorobenzoic acid)=exaneh-1,6-diyl ester
- Bis(4-nitrobenzoic acid)=exaneh-1,6-diyl ester
Uniqueness: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. The methoxy groups also influence the compound’s solubility and interaction with other molecules, making it distinct from other similar esters.
Properties
CAS No. |
390359-18-9 |
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Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-(4-methoxybenzoyl)oxyhexyl 4-methoxybenzoate |
InChI |
InChI=1S/C22H26O6/c1-25-19-11-7-17(8-12-19)21(23)27-15-5-3-4-6-16-28-22(24)18-9-13-20(26-2)14-10-18/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
ZALQHEOANJAMNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCCCCCOC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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